molecular formula C16H19NO B2743078 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone CAS No. 1797730-03-0

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone

Cat. No.: B2743078
CAS No.: 1797730-03-0
M. Wt: 241.334
InChI Key: ZQIKPHXNCTVFSK-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-2-(m-tolyl)ethanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the ethanone moiety. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Br2, Cl2) and catalysts such as iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(p-tolyl)ethanone: Similar structure with a para-substituted tolyl group.

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(o-tolyl)ethanone: Similar structure with an ortho-substituted tolyl group.

Uniqueness: The uniqueness of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-4-2-5-13(10-12)11-16(18)17-14-6-3-7-15(17)9-8-14/h2-6,10,14-15H,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIKPHXNCTVFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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